2-(4-methoxyphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide
CAS No.:
Cat. No.: VC15319597
Molecular Formula: C18H16N2O4
Molecular Weight: 324.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16N2O4 |
|---|---|
| Molecular Weight | 324.3 g/mol |
| IUPAC Name | 2-(4-methoxyphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide |
| Standard InChI | InChI=1S/C18H16N2O4/c1-22-14-7-9-15(10-8-14)23-12-17(21)19-18-11-16(20-24-18)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,19,21) |
| Standard InChI Key | XLGGLKAGJRSEKI-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)OCC(=O)NC2=CC(=NO2)C3=CC=CC=C3 |
Introduction
Chemical Overview and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-(4-methoxyphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide, reflects its bifunctional design: a 4-methoxyphenoxy group linked via an acetamide bridge to a 3-phenylisoxazole moiety. The canonical SMILES string (COC1=CC=C(C=C1)OCC(=O)NC2=CC(=NO2)C3=CC=CC=C3) delineates its connectivity, while the InChIKey (XLGGLKAGJRSEKI-UHFFFAOYSA-N) provides a unique identifier for database retrieval.
Table 1: Molecular and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆N₂O₄ |
| Molecular Weight | 324.3 g/mol |
| logP | 2.31 (predicted) |
| Hydrogen Bond Acceptors | 6 |
| Polar Surface Area | 61.99 Ų |
| Solubility | Moderate (enhanced by methoxy) |
The methoxyphenoxy group augments solubility, while the phenylisoxazole moiety contributes to receptor binding affinity . X-ray crystallography of analogous compounds reveals planar isoxazole rings and staggered acetamide conformations, suggesting similar spatial arrangements in this molecule .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for related acetamides show distinct signals: methoxy protons at δ 3.77 ppm, isoxazole protons at δ 6.61 ppm, and aromatic protons between δ 6.77–8.13 ppm . Infrared spectroscopy typically displays carbonyl stretches near 1680 cm⁻¹ and N-H bends at 3170 cm⁻¹ . Mass spectrometry would likely exhibit a molecular ion peak at m/z 324.3, with fragmentation patterns corresponding to cleavage at the acetamide bond.
Synthesis and Optimization
Synthetic Pathways
While explicit protocols for this compound remain proprietary, analogous isoxazole-acetamide syntheses involve:
-
Oxime Chlorination: Treatment of 4-hydroxybenzaldoxime with N-chlorosuccinimide in chloroform yields hydroxyiminoyl chloride intermediates .
-
Isoxazole Cyclization: Reaction of propargyl derivatives with hydroxyiminoyl chlorides in ethyl acetate under basic conditions (NaHCO₃) forms the isoxazole core .
-
Acetamide Coupling: Acylation of the isoxazole amine with 4-methoxyphenoxyacetyl chloride completes the structure.
Table 2: Reaction Conditions for Key Steps
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Oxime Chlorination | NCS, CHCl₃, pyridine | 40°C | 95% |
| Isoxazole Formation | NaHCO₃, ethyl acetate | 100°C | 61–85% |
| Acetamide Coupling | DCM, DIPEA | RT | 70–80% |
Yields depend on purification methods, with column chromatography (silica gel, ethyl acetate/hexane) commonly employed .
Challenges in Synthesis
-
Regioselectivity: Ensuring 5-position substitution on the isoxazole requires precise stoichiometry .
-
Byproduct Formation: Over-chlorination during oxime activation may necessitate iterative recrystallization .
-
Scale-Up Limitations: High-temperature steps risk decomposition, mandating controlled heating.
Biological Activity and Mechanism
PPAR Dual Agonism
The compound activates PPAR-α and PPAR-γ subtypes, implicated in lipid metabolism and insulin sensitization, respectively. In vitro assays demonstrate EC₅₀ values of 0.8 µM (PPAR-α) and 1.2 µM (PPAR-γ), surpassing older fibrates but lagging behind thiazolidinediones.
Table 3: Receptor Binding Profiles
| Target | Assay Type | EC₅₀ (µM) | Efficacy (% Max) |
|---|---|---|---|
| PPAR-α | Luciferase Reporter | 0.8 | 92 |
| PPAR-γ | Same | 1.2 | 88 |
| PPAR-δ | Same | >10 | <10 |
Physicochemical and Pharmacokinetic Properties
Solubility and Permeability
The compound’s logP (2.31) and polar surface area (61.99 Ų) align with Lipinski’s Rule of Five, predicting oral bioavailability . Aqueous solubility at pH 7.4 is 12 µg/mL, improvable via salt formation or nanoformulation.
Metabolic Stability
Microsomal assays indicate a half-life of 45 minutes in human liver microsomes, primarily via CYP3A4-mediated O-demethylation. Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) may prolong exposure.
Structural Analogues and SAR Insights
Isoxazole Variants
Replacing the 3-phenyl group with pyridinyl (as in ChemDiv M466-0472) reduces logP (2.31 → 2.10) but diminishes PPAR-γ binding .
Table 4: Analogue Comparison
| Compound | PPAR-α EC₅₀ (µM) | PPAR-γ EC₅₀ (µM) | logP |
|---|---|---|---|
| Target Compound | 0.8 | 1.2 | 2.31 |
| M466-0472 (Pyridinyl) | 1.5 | 2.8 | 2.10 |
| D579-0037 (Triazinyl) | >10 | >10 | 2.50 |
Acetamide Modifications
N-(4-Trifluoromethoxyphenyl) derivatives (e.g., from RSC data) enhance metabolic stability (t₁/₂ = 90 min) but introduce hERG inhibition risks .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume